molecular formula C12H11NO4 B177202 Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate CAS No. 103195-35-3

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate

Cat. No. B177202
CAS RN: 103195-35-3
M. Wt: 233.22 g/mol
InChI Key: IWKNQOGLOVBSDJ-UHFFFAOYSA-N
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Description

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C12H11NO4 . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes .


Synthesis Analysis

The synthesis of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate and its analogs has been achieved through several routes . The synthetic route involves the use of precursors such as Ethyl 8-Nitro-4 . The synthesis process has been reported to yield a yellow solid with a yield of 90% .


Molecular Structure Analysis

The molecular structure of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 233.06900 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate include a molecular weight of 233.22000 . The compound is a yellow solid with a melting point of 230–232 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Atom Economical Synthesis

    Boominathan et al. (2011) describe an efficient, one-pot, atom economical synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. This synthesis is significant for producing medicinally promising compounds through a tandem Michael addition–cyclization reaction (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

  • Convenient Selective Synthesis

    Litvinov and Shestopalov (2009, 2010) developed a method for synthesizing 5,7,8,9-tetrahydro-4H,6H-chromeno[2,3-d][1,3]oxazin-4-ones, involving acid-catalyzed acylation of substituted ethyl 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates (Litvinov & Shestopalov, 2009, 2010).

Pharmacological Applications

  • Overcoming Drug Resistance in Cancer

    Das et al. (2009) highlight the role of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate in mitigating drug resistance in cancer cells. Their research emphasizes the importance of such compounds in developing therapies for cancers with multiple drug resistance (Das et al., 2009).

  • Antimicrobial Activity

    Radwan et al. (2020) synthesized compounds like ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate and evaluated their antimicrobial activities. Such research is crucial for developing new antibacterial agents (Radwan et al., 2020).

  • Antibacterial Complexes

    Hassan (2014) focused on the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate complexes with transitional metal ions and their antibacterial activity. This study provides insights into the potential application of these complexes in treating bacterial infections (Hassan, 2014).

Methodological Advancements

  • Green Synthesis Approaches

    Kiyani and Ghorbani (2014) described a green, practical, and environmentally friendly synthesis of 4H-chromenes and 4H-pyrans, highlighting the importance of eco-friendly approaches in chemical synthesis (Kiyani & Ghorbani, 2014).

  • Rapid Synthesis Methods

    Zhu et al. (2014) established a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in many biologically active compounds, emphasizing the need for efficient synthesis techniques (Zhu et al., 2014).

Future Directions

The future directions for the research and development of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate and its analogs could involve further exploration of their biological activities and the development of potent leads for these promising biological activities . Additionally, improvements in the synthesis process could also be a focus, such as achieving higher yields and developing more environmentally friendly synthesis methods .

properties

IUPAC Name

ethyl 8-amino-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10-6-9(14)7-4-3-5-8(13)11(7)17-10/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKNQOGLOVBSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
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Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
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Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
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Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
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Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
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Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate

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